

In-Depth Technical Guide to TA-02 (CAS Number 1784751-19-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

TA-02, with the Chemical Abstracts Service (CAS) number 1784751-19-4, is a novel small molecule inhibitor initially identified as a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. It is an analog of the well-characterized p38 inhibitor SB203580. Subsequent research has revealed its multifaceted activity, extending beyond p38 MAPK inhibition to the modulation of other critical signaling pathways involved in cell differentiation and inflammation.

Property	Value	
CAS Number	1784751-19-4	
Molecular Formula	C20H13F2N3	
Molecular Weight	333.33 g/mol	
Chemical Name	4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-pyridine	
Appearance	White to light yellow solid	
Solubility	Soluble in DMSO	

Mechanism of Action and Key Biological Activities



TA-02 was initially characterized as a potent inhibitor of p38 MAPK with an IC₅₀ of 20 nM. However, its most significant and widely studied biological effect is the induction of cardiomyocyte differentiation from pluripotent stem cells (PSCs). This activity is surprisingly independent of its p38 MAPK inhibitory function and is instead attributed to its inhibition of Casein Kinase 1 (CK1) within the Wnt/β-catenin signaling pathway.[1]

Inhibition of p38 MAPK Signaling

TA-02 effectively inhibits p38 α MAPK, a key kinase involved in cellular responses to stress and inflammation. Inhibition of p38 MAPK by TA-02 leads to the suppression of downstream signaling cascades. For instance, in an in vitro model of spinal cord injury, TA-02 suppressed the expression of p38 protein and reduced the levels of pro-inflammatory cytokines such as IL-1 β , IL-6, IL-18, and TNF- α .[1] It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Induction of Cardiomyocyte Differentiation via Wnt Pathway Modulation

The primary mechanism by which TA-02 promotes cardiomyocyte differentiation is through the inhibition of CK1 ϵ and CK1 δ . CK1 is a critical component of the β -catenin destruction complex in the canonical Wnt signaling pathway. By inhibiting CK1, TA-02 prevents the phosphorylation and subsequent degradation of β -catenin. This stabilization of β -catenin allows it to translocate to the nucleus and activate the transcription of cardiac-specific genes. This finding has been pivotal in understanding the role of Wnt signaling in cardiac development and has led to the development of more efficient cardiomyocyte differentiation protocols.[2]

Kinase Selectivity Profile

TA-02 exhibits a broader kinase inhibitory profile beyond p38 α MAPK. It has been shown to inhibit several other kinases with similar potency, including p38 β , JNK1, JNK2, JNK3, CIT, CK1 ϵ , CK1 δ , DMPK2, MEK5, DDR1, and ERBB2.[1] This polypharmacology should be a key consideration in the design and interpretation of experiments utilizing TA-02.

Quantitative Data Summary



Parameter	Value	Experimental Context
p38 MAPK IC50	20 nM	In vitro kinase assay.
Cardiomyocyte Differentiation	> 2-fold increase in NKX2-5 expression	5 μM TA-02 applied to HES-3 NKX2-5eGFP/w cells after embryoid body formation.
Inhibition of Downstream p38 Targets	Effective at 5 μM	Inhibition of phosphorylation of MAPKAPK2 and HSP27 during cardiogenesis.
Anti-inflammatory Effect	5 nM - 5 μM	Suppression of pro- inflammatory cytokines (IL-1β, IL-6, IL-18, TNF-α) and enzymes (iNOS, COX-2) in a nerve cell line.

Experimental Protocols Cardiomyocyte Differentiation from Human Pluripotent Stem Cells

This protocol is a general representation based on methods that utilize small molecules to modulate Wnt signaling for cardiomyocyte differentiation.

- hPSC Culture: Culture human pluripotent stem cells (e.g., HES-3) on Matrigel-coated plates in mTeSR1 medium.
- Mesoderm Induction: To initiate differentiation, treat confluent hPSCs with a GSK3 inhibitor (e.g., CHIR99021) in RPMI/B27 medium lacking insulin for 24 hours. This step promotes the formation of mesoderm.
- Cardiac Progenitor Specification: After 24 hours, replace the medium with RPMI/B27 lacking insulin and containing a Wnt inhibitor. For experiments with TA-02, introduce the compound at this stage (e.g., 5 µM) to inhibit CK1 and promote cardiac lineage commitment.



- Cardiomyocyte Maturation: Continue culture in RPMI/B27 with insulin, changing the medium every 2-3 days. Beating cardiomyocytes typically appear between days 8 and 12.
- Analysis: Assess differentiation efficiency by flow cytometry for cardiac-specific markers such as NKX2-5/GFP or cardiac troponin T (cTnT).

Kinase Inhibition Assay (General Protocol)

This is a representative protocol for determining the IC_{50} of an inhibitor against a specific kinase.

- Reagents: Recombinant active kinase (e.g., p38α MAPK), kinase-specific substrate (e.g., ATF2), ATP, and the inhibitor (TA-02).
- Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
- Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of TA-02.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

TCF/LEF-1 Luciferase Reporter Assay

This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.

 Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-1 firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).



- Treatment: After transfection, treat the cells with TA-02 at various concentrations. Include appropriate positive (e.g., Wnt3a conditioned media) and negative (vehicle) controls.
- Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.
- Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in TA-02 treated cells to the controls to determine the effect on Wnt/β-catenin signaling.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of specific proteins in a signaling pathway.

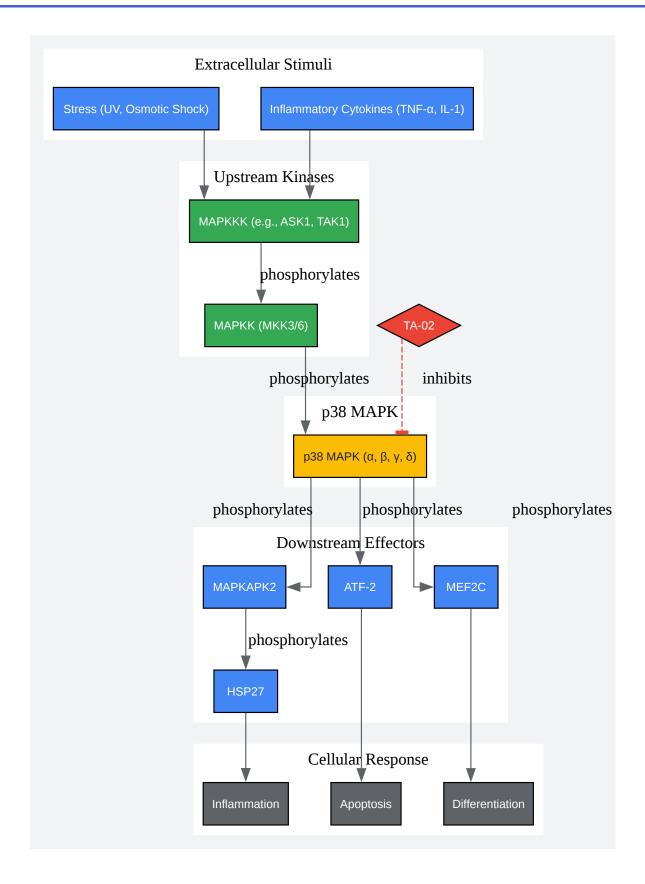
- Sample Preparation: Treat cells with TA-02 for the desired time and at the desired concentration. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38, anti-phospho-MAPKAPK2, antiphospho-HSP27, or anti-phospho-ATF-2).



- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) protein to confirm equal loading.

Signaling Pathway and Experimental Workflow Diagrams

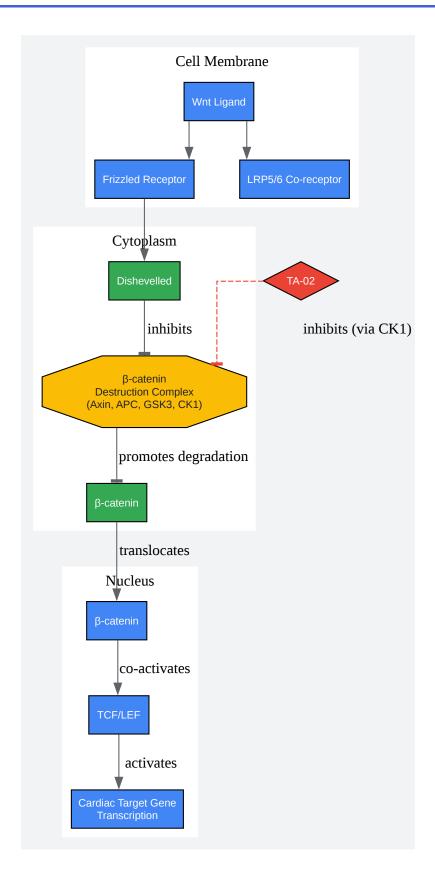




Click to download full resolution via product page

Caption: p38 MAPK Signaling Pathway and the inhibitory action of TA-02.

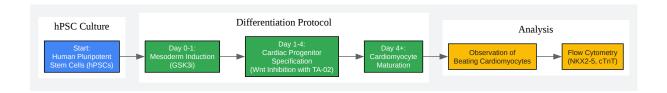




Click to download full resolution via product page

Caption: Wnt/β-catenin Signaling Pathway and TA-02's role in cardiomyocyte differentiation.





Click to download full resolution via product page

Caption: Experimental workflow for TA-02 induced cardiomyocyte differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to TA-02 (CAS Number 1784751-19-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191931#ta-02-cas-number-1784751-19-4-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com